molecular formula C14H18N2O2S B2661026 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 681229-06-1

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2661026
CAS No.: 681229-06-1
M. Wt: 278.37
InChI Key: RKSIDZXTYXPJPS-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is an organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the condensation of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-one with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups on the benzo[d]thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may yield alcohols or amines.

Scientific Research Applications

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.

Comparison with Similar Compounds

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can be compared with other benzo[d]thiazole derivatives, such as:

    6-methoxybenzo[d]thiazole: Lacks the pivalamide moiety, resulting in different chemical and biological properties.

    3-methylbenzo[d]thiazole:

    N-(benzo[d]thiazol-2(3H)-ylidene)pivalamide: Lacks the methoxy and methyl groups, leading to differences in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2,3)12(17)15-13-16(4)10-7-6-9(18-5)8-11(10)19-13/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSIDZXTYXPJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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